molecular formula CH3ClO B8471706 Methadone hydrochloride

Methadone hydrochloride

Cat. No.: B8471706
M. Wt: 66.49 g/mol
InChI Key: WTDFFADXONGQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methadone hydrochloride, commonly known as formaldehyde hydrochloride, is a compound that combines formaldehyde with hydrochloric acid. Formaldehyde is the simplest aldehyde, produced both endogenously by plants, animals, and humans, and synthetically. It is a major source for organic compounds essential to life and has widespread industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formaldehyde hydrochloride can be synthesized by reacting formaldehyde with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is:

CH2O+HClCH2OHCl\text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2\text{O}\cdot\text{HCl} CH2​O+HCl→CH2​O⋅HCl

Industrial Production Methods: Industrial production of formaldehyde involves the oxidation of methanol using a metal oxide catalyst at high temperatures. The formaldehyde produced is then reacted with hydrochloric acid to form formaldehyde hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Formaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: Formaldehyde can be oxidized to formic acid.

    Reduction: It can be reduced to methanol.

    Substitution: Formaldehyde can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the nucleophile used.

Major Products:

Scientific Research Applications

Formaldehyde hydrochloride has numerous applications in scientific research:

Mechanism of Action

Formaldehyde hydrochloride exerts its effects through several mechanisms:

    Molecular Targets: It targets proteins and nucleic acids, forming cross-links that stabilize structures.

    Pathways Involved: The compound induces oxidative stress and can trigger apoptosis in cells. .

Comparison with Similar Compounds

    Methanal (Formaldehyde): The simplest aldehyde, used in various industrial applications.

    Formalin: A solution of formaldehyde in water, commonly used as a disinfectant and preservative.

    Paraformaldehyde: A polymerized form of formaldehyde, used in the preparation of formaldehyde solutions.

Uniqueness: Formaldehyde hydrochloride is unique due to its combination of formaldehyde’s reactivity with the acidic properties of hydrochloric acid, making it a versatile reagent in both organic synthesis and industrial applications .

Properties

Molecular Formula

CH3ClO

Molecular Weight

66.49 g/mol

IUPAC Name

formaldehyde;hydrochloride

InChI

InChI=1S/CH2O.ClH/c1-2;/h1H2;1H

InChI Key

WTDFFADXONGQOM-UHFFFAOYSA-N

Canonical SMILES

C=O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to example 63, step 4, from [4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-[(3S,4S) or (3R,4R)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-methanone hydro-chloride and 3-chlorobenzenesulfonyl chloride was prepared [(3S,4S) or (3R,4R)-1-(3-chloro-benzenesulfonyl)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 604.0 ([M+H, 1Cl])+; [α]D=−32.13 (c=0.426 g/100 mL, CHCl3).
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